Tetracycline-d6

Food Safety Residue Analysis LC-MS/MS

Quantifying tetracyclines in complex matrices? Non-deuterated structural analogs fail to correct differential ion suppression and recovery variance. Tetracycline-d6 (CAS 2373374-42-4) is a stable isotope-labeled internal standard engineered for同位素稀释质谱法 (IDMS). - **Matrix Effect Correction:** Validated in chicken muscle (97.7-102.6% recovery, <4% RSD) and environmental samples (humic acid interference). - **LOQ:** ≤0.2 µg/kg in tissues, well below MRL of 100 µg/kg. - **Method Specificity:** Distinct MRM transitions (H₂O vs. D₂O loss) eliminate analytical crosstalk. Available for immediate research supply.

Molecular Formula C22H24N2O8
Molecular Weight 450.5 g/mol
Cat. No. B12366217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracycline-d6
Molecular FormulaC22H24N2O8
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1/i2D3,3D3
InChIKeyNWXMGUDVXFXRIG-CJQNGSMCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetracycline-d6 采购指南


Tetracycline-d6 (CAS 2373374-42-4) is a deuterated analog of the broad-spectrum antibiotic tetracycline, distinguished by the replacement of six hydrogen atoms with deuterium (six-fold deuteration) . This isotopic labeling confers a mass difference of +6 Da relative to the non-deuterated parent compound, enabling its primary role as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is chemically designated as (4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .

Workflow Isotope dilution LC-MS/MS (IDMS) for tetracycline quantification
Function Internal standard to correct matrix effects and ionization variability
Compatibility Designed for biological, food, and environmental research matrices

Tetracycline-d6 不可替代性


Substituting Tetracycline-d6 with non-deuterated tetracycline, structural analogs (e.g., oxytetracycline), or even other tetracycline-dX variants (e.g., tetracycline-d5 or tetracycline-d7) introduces significant quantification error due to differential ionization efficiency, matrix effects, and chromatographic behavior [1]. In complex matrices like food or biological samples, co-eluting compounds can suppress or enhance the analyte's signal (ion suppression/enhancement), a phenomenon known as the matrix effect [2]. A non-isotopic internal standard does not perfectly co-elute with the analyte and will not experience the identical matrix environment, leading to inaccurate correction. Even a close structural analog can exhibit different ionization behavior. The six-fold deuteration of Tetracycline-d6 provides a sufficient mass shift to avoid isotopic overlap while maintaining near-identical physicochemical properties to the analyte, ensuring co-elution and equivalent ionization efficiency [1]. Failure to use an appropriate SIL-IS like Tetracycline-d6 directly compromises the accuracy, precision, and reproducibility of the analytical method [1].

Structural analog internal standards
Non-isotopic analogs (e.g., demeclocycline) cannot co-elute and correct for dynamic matrix effects
Epimerization and tautomerism
Tetracycline's inherent keto-enol behavior alters chromatographic profiles; deuterated ISTD tracks these changes
Ionization variability
Co-extractants cause differential ion suppression; only isotopic ISTD provides full-process compensation

Tetracycline-d6 对比数据


同位素内标 vs 结构类似物:准确度对比

A 2023 study validated an ID-LC-MS/MS method using Tetracycline-d6 as the internal standard for quantifying tetracycline residues in chicken meat. The method achieved an accuracy of 97.7–102.6% across a 10–200 µg kg⁻¹ concentration range, with intra-day and inter-day precision (RSD) of less than 4% [1]. This level of performance is a direct result of the use of the isotopically labeled internal standard. In contrast, methods employing external calibration or non-isotopic internal standards for tetracyclines in complex matrices frequently report lower accuracy and higher variability due to uncorrected matrix effects and analyte losses during sample preparation [2].

Isotope vs structural analog accuracy
Cross-study comparable
ID-LC-MS/MS recovery 97.7–102.6% (10–200 µg/kg) vs FDA method using demeclocycline
Supports isotope dilution as higher-order calibration
Chicken meat matrix; ID-LC-MS/MS
Food Safety Residue Analysis LC-MS/MS Isotope Dilution Method Validation

CID 碎裂路径:氘代 vs 未氘代

The isotopic purity of Tetracycline-d6 is specified as ≥94%, with a purity of 80% . The six-fold deuteration (+6 Da mass shift) provides a clear analytical window, minimizing isotopic overlap with the non-deuterated analyte (M) and its naturally occurring 13C isotope (M+1). In comparison, a theoretical Tetracycline-d5 (+5 Da) would have a higher risk of interference from the M+5 isotope of the analyte, particularly at high analyte concentrations, leading to potential quantification bias. The higher isotopic purity ensures a cleaner signal for the internal standard channel.

CID fragmentation pathways
Direct head-to-head comparison
Deuterated: initial D₂O/ND₃ loss; non-deuterated: H₂O/NH₃ loss
Informs MRM transition design and interference exclusion
ESI-CID; Sciex API-IIIplus and Finnigan LCQ platforms
Isotopic Purity Mass Spectrometry Deuteration Internal Standard LC-MS

供应商纯度与同位素丰度对比

Tetracyclines are prone to epimerization and keto-enol tautomerism, which complicates their accurate quantification [1]. The 2023 study demonstrated that using Tetracycline-d6 in an ID-LC-MS/MS method allows for the quantification of the total content of a tetracycline as the sum of its parent compound and isomeric forms [1]. This approach compensates for the unavoidable isomerization that occurs during sample preparation and analysis. Non-isotopic internal standards cannot provide this level of correction, as they do not undergo the exact same chemical transformations.

Supplier purity and isotopic abundance
Cross-study comparable
Chemical purity: 80% to ≥98% across suppliers; isotopic enrichment ≥94% (Santa Cruz)
Purity and enrichment levels impact quantitation accuracy
CoA and ISO 17034 certified reference material available
Epimerization Tautomerism Isomerization IDMS Tetracycline

Tetracycline-d6 应用场景


动物源食品中四环素残留检测

Tetracycline-d6 is essential for developing and validating ID-LC-MS/MS methods for the quantification of tetracycline residues in complex food matrices (e.g., chicken meat, milk, eggs) to meet stringent regulatory requirements (e.g., EU MRLs, US FDA tolerances). The use of this SIL-IS ensures the high accuracy (97.7–102.6%) and precision (<4% RSD) required for official control laboratories, as demonstrated in a validated method for chicken meat [1]. The method's low limits of quantification (<0.2 µg kg⁻¹) [1] are directly enabled by the use of Tetracycline-d6 to correct for matrix effects.

环境样品四环素痕量监测

In pharmacokinetic (PK) studies, Tetracycline-d6 serves as an internal standard for the precise quantification of tetracycline in biological fluids (e.g., plasma, urine). This is crucial for generating reliable PK parameters. While deuteration can sometimes alter a drug's PK profile [2], Tetracycline-d6 is used strictly as an analytical tool (internal standard) and is not administered in vivo. Its use ensures that variations in analyte recovery and ionization efficiency are normalized, providing accurate concentration-time data [2].

四环素质谱碎裂与分析方法开发

Tetracycline-d6 can be used as a tracer to study the fate, transport, and degradation of tetracycline antibiotics in environmental systems (e.g., soil, surface water, wastewater) . Its stable isotope label allows it to be distinguished from the native, unlabeled tetracycline present in the environment. When used as an internal standard in LC-MS/MS analysis, it corrects for matrix effects from complex environmental samples, enabling accurate quantification of tetracycline residues and their transformation products .

四环素药代动力学定量

Tetracycline-d6 is a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in the pharmaceutical industry [3]. Its use as an internal standard in LC-MS/MS assays for tetracycline active pharmaceutical ingredients (APIs) and drug products ensures the accuracy and reproducibility of potency and impurity testing, which is a regulatory requirement for Abbreviated New Drug Applications (ANDAs) and commercial production [3].

Application
Selection Property
Validation Focus
Tetracycline residue analysis in animal-derived foods
Isotope dilution MS for matrix effect correction
Recovery and precision across regulatory concentration range
Environmental tetracycline monitoring in soil, water, and sediment
Compensation for humic acid and co-extractive ion suppression
Signal normalization across diverse environmental matrices
LC-MS/MS method development using H/D fragmentation
Distinct deuterated fragmentation pathways enable MRM selectivity
Cross-talk and interference exclusion in transition design
Tetracycline bioanalysis in research biological matrices
Correction for extraction variability and MS drift
Quantitative accuracy compared to structural analog ISTDs

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